![molecular formula C11H14ClN5O B1428178 N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride CAS No. 1401426-02-5](/img/structure/B1428178.png)
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride
説明
Synthesis Analysis
NATBH is synthesized by heating benzoyl chloride, 5-[2-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylic acid. More detailed synthesis methods are not available in the search results.Molecular Structure Analysis
The molecular formula of NATBH is C11H14ClN5O . The average mass is 267.715 Da and the monoisotopic mass is 267.088684 Da .Physical And Chemical Properties Analysis
NATBH is a white crystalline compound. The InChI code is 1S/C9H12N2O.ClH/c10-6-7-11-9(12)8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H .科学的研究の応用
Triazole Derivatives in Drug Development
Triazole derivatives have been extensively studied for their pharmacological significance, showcasing a broad spectrum of biological activities. The interest in these compounds arises from their structural versatility, which allows for the development of novel drugs with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This interest also extends to treating several neglected diseases, highlighting the compounds' potential in addressing emerging health challenges (Ferreira et al., 2013).
Synthesis and Applications
The synthesis of triazole derivatives, including methods involving 1,2,3- and 1,2,4-triazoles, plays a critical role in the development of compounds for various applications. These methods facilitate the creation of molecules with significant biological activity, including those with potential antitumor, antimicrobial, and antifungal properties. The diverse synthetic routes reviewed indicate the ongoing interest and potential for new biologically active triazole-based compounds (Kaushik et al., 2019).
Biological Activities
The biological features of 1,2,4-triazole derivatives have been a subject of extensive study, showing a wide range of activities such as antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. These activities underscore the therapeutic potential of triazole derivatives in drug discovery and the development of new treatments for various diseases (Ohloblina, 2022).
Chemical Modeling and Systematization
Efforts in chemical modeling and systematization have been directed towards understanding and expanding the utility of 1,2,4-triazole derivatives. By synthesizing and evaluating these compounds across different biological targets, researchers aim to uncover new prototypes for addressing both existing and emerging health challenges. This endeavor is critical for developing new drugs against resistant bacteria and neglected diseases affecting humanity, especially in vulnerable populations (Ferreira et al., 2013).
Safety And Hazards
特性
IUPAC Name |
N-[5-(2-aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O.ClH/c12-7-6-9-13-11(16-15-9)14-10(17)8-4-2-1-3-5-8;/h1-5H,6-7,12H2,(H2,13,14,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIPONIBOPJLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol](/img/structure/B1428097.png)

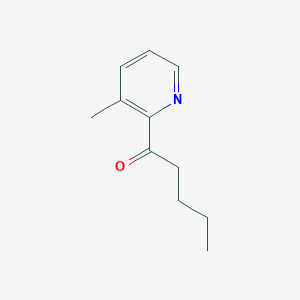
![[2-(Cyclohexyloxy)-4-methylphenyl]methanamine](/img/structure/B1428100.png)
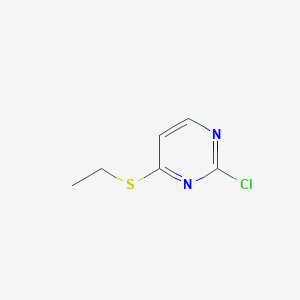
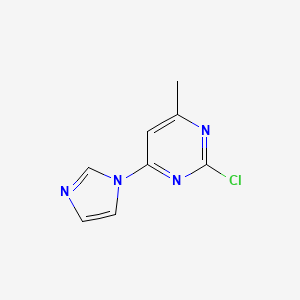
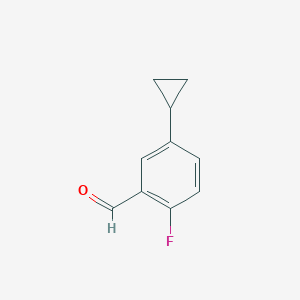
![5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B1428110.png)
![3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B1428111.png)
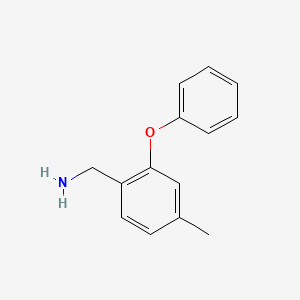
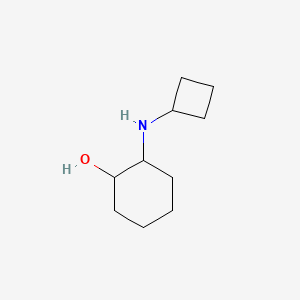
![4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine](/img/structure/B1428115.png)
![N-[(oxan-4-yl)methyl]cyclobutanamine](/img/structure/B1428117.png)
